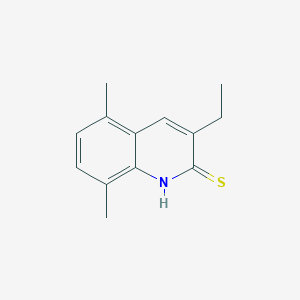
3-Ethyl-5,8-dimethylquinoline-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5,8-dimethylquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thiol group (-SH) attached to the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
化学反应分析
Types of Reactions
3-Ethyl-5,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinoline derivatives
Substitution: Thioethers, thioesters
科学研究应用
3-Ethyl-5,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethyl-5,8-dimethylquinoline-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring structure also allows the compound to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 3-Ethyl-5,7-dimethylquinoline-2-thiol
- 3-Ethyl-7,8-dimethylquinoline-2-thiol
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-5,8-dimethylquinoline-2-thiol is unique due to the specific positioning of its ethyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also distinguishes it from other quinoline derivatives, providing unique opportunities for chemical modifications and interactions with biological targets.
属性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC 名称 |
3-ethyl-5,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI 键 |
BKNKTQJFMZPDAW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=CC(=C2NC1=S)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


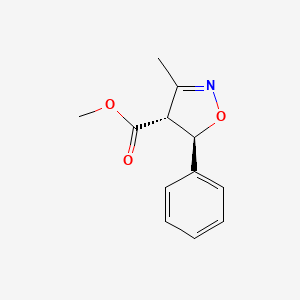
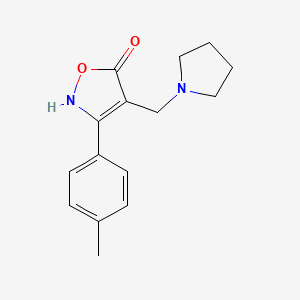
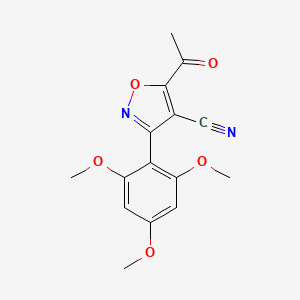
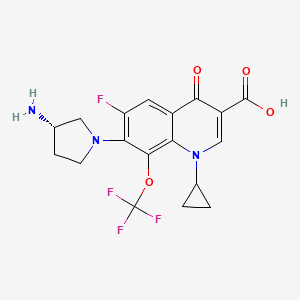



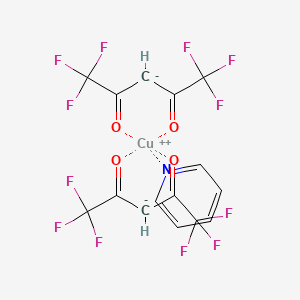

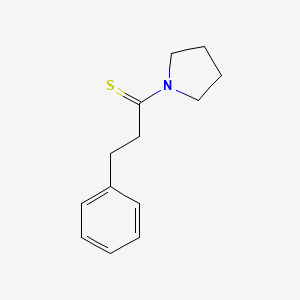
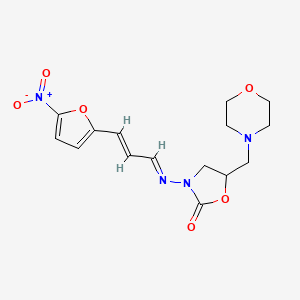
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
